molecular formula C5H9NO4S B13007221 Methyl(1,1-dioxidothietan-3-yl)carbamate

Methyl(1,1-dioxidothietan-3-yl)carbamate

Cat. No.: B13007221
M. Wt: 179.20 g/mol
InChI Key: KMLZKHMOLHCVQU-UHFFFAOYSA-N
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Description

Methyl(1,1-dioxidothietan-3-yl)carbamate is a synthetic carbamate derivative characterized by a thietane sulfone (1,1-dioxidothietan) moiety linked to a methyl carbamate group. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their stability and bioactivity . The thietane sulfone group may confer unique reactivity, such as enhanced electrophilicity or resistance to enzymatic degradation, though specific data on this compound’s properties remain undocumented in the evidence.

Properties

Molecular Formula

C5H9NO4S

Molecular Weight

179.20 g/mol

IUPAC Name

methyl N-(1,1-dioxothietan-3-yl)carbamate

InChI

InChI=1S/C5H9NO4S/c1-10-5(7)6-4-2-11(8,9)3-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

KMLZKHMOLHCVQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1,1-dioxidothietan-3-yl)carbamate typically involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon methoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve the use of phosgene-free synthesis routes. These methods are environmentally friendly and avoid the use of hazardous materials . The reaction of amines with organic carbonates such as dimethyl carbonate is a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Methyl(1,1-dioxidothietan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into simpler forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of cesium carbonate and TBAI in the synthesis process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of methyl(1,1-dioxidothietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form stable interactions with enzymes and receptors, modulating their activity . This interaction is often mediated through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Toxicity Profiles

Carbamates vary significantly in toxicity depending on substituents. Methyl carbamates, such as Methyl (3-hydroxyphenyl)-carbamate, are generally considered non-genotoxic due to the inability of the methyl group to form carcinogenic epoxides during metabolism . In contrast, ethyl carbamates (e.g., ethyl carbamate) are classified as multispecies carcinogens, causing malignancies in tissues like the lung and liver . Methyl(1,1-dioxidothietan-3-yl)carbamate’s toxicity remains unstudied, but the presence of the sulfone group could reduce reactivity compared to alkyl carbamates with labile leaving groups.

Table 1: Toxicity Comparison of Selected Carbamates

Compound Genotoxicity Carcinogenicity Key Reference
Methyl carbamates Non-genotoxic Low
Ethyl carbamates Genotoxic High (multispecies)
Methyl (3-hydroxyphenyl)-carbamate Suspected carcinogen* Moderate
Pharmacological Activity

Carbamates are explored as acetylcholinesterase inhibitors and resistance-modifying agents (RMAs). In tetracyclic indoline derivatives, ethyl carbamates demonstrated superior RMA activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to methyl carbamates, with an 8-fold improvement in minimum re-sensitizing concentration (MRC) . Methyl carbamates, however, showed lower mammalian toxicity, highlighting a trade-off between efficacy and safety .

Table 2: Pharmacological Activity of Carbamates

Compound RMA Activity (vs. MRSA) Mammalian Toxicity Key Reference
Ethyl carbamate derivatives High (8× MRC improvement) Moderate
Methyl carbamate derivatives Moderate Low
Physical and Chemical Properties

Methyl (3-hydroxyphenyl)-carbamate, a structurally simpler aryl carbamate, has documented safety it requires particulate filters for handling due to dust explosion risks and reacts with oxidizing agents. Methyl carbamates derived from methyl chloroformate (e.g., via amine reactions) exhibit high reactivity, forming stable urea or carbonate linkages . The sulfone group in this compound likely increases polarity and solubility compared to non-sulfonated analogs, though experimental data are lacking.

Table 3: Key Physical Properties

Property Methyl (3-hydroxyphenyl)-carbamate Ethyl Carbamate This compound*
Reactivity Moderate (hydroxyl group) High High (sulfone electrophilicity)
Handling Precautions Dust explosion risk N/A Likely similar to sulfonated compounds
Solubility Low in water Moderate High (predicted)

*Inferred from structural analogs.

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